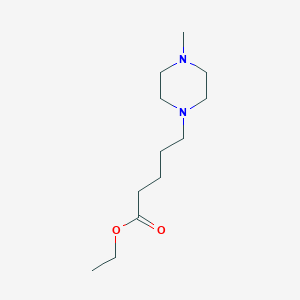
Ethyl 5-(4-methylpiperazin-1-YL)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(4-methylpiperazin-1-yl)pentanoate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of an ethyl ester group attached to a pentanoate chain, which is further linked to a 4-methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-methylpiperazin-1-yl)pentanoate typically involves the reaction of 4-methylpiperazine with ethyl 5-bromopentanoate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-methylpiperazin-1-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperazine moieties, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazine or ester derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-methylpiperazin-1-yl)pentanoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various physiological effects, including anti-inflammatory and analgesic responses. The exact molecular pathways involved may include the inhibition of pro-inflammatory cytokines and the modulation of pain signaling pathways .
Comparison with Similar Compounds
Ethyl 5-(4-methylpiperazin-1-yl)pentanoate can be compared with other piperazine derivatives, such as:
1-(4-Methylpiperazin-1-yl)ethanone: Similar in structure but lacks the pentanoate chain, leading to different pharmacological properties.
4-Methylpiperazine: The parent compound, which serves as a building block for various derivatives.
Ethyl 3-(4-methylpiperidin-1-yl)pentanoate: A similar compound with a piperidine ring instead of a piperazine ring, resulting in different chemical reactivity and biological activity.
This compound stands out due to its unique combination of the ethyl ester and piperazine moieties, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
62522-26-3 |
|---|---|
Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
ethyl 5-(4-methylpiperazin-1-yl)pentanoate |
InChI |
InChI=1S/C12H24N2O2/c1-3-16-12(15)6-4-5-7-14-10-8-13(2)9-11-14/h3-11H2,1-2H3 |
InChI Key |
YJPQDCHKNQWSIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCN1CCN(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















